3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide
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Overview
Description
3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with 4-fluoroaniline to form the corresponding amine. This amine is subsequently coupled with 3-fluorobenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis
4-Fluoroaniline: An intermediate used in the synthesis of various fluorinated compounds
3-Fluorobenzoyl Chloride: A reagent used in the preparation of fluorinated benzamides
Uniqueness
3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide is unique due to its specific combination of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research .
Properties
Molecular Formula |
C16H10F8N2O |
---|---|
Molecular Weight |
398.25 g/mol |
IUPAC Name |
3-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H10F8N2O/c17-10-4-6-12(7-5-10)25-14(15(19,20)21,16(22,23)24)26-13(27)9-2-1-3-11(18)8-9/h1-8,25H,(H,26,27) |
InChI Key |
KBRQJLGCGHLXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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